N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
Scientific Research Applications
Antitumor Properties
- Synthesis and Antitumor Applications : N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has been used in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. These compounds exhibit significant potential as new anticancer agents, showing promise in the ongoing search for effective cancer treatments (Horishny et al., 2020).
Synthesis of Heterocyclic Compounds
- Formation of Thiazolo[3,2-a]pyrimidinones : The compound is a key ingredient in the synthesis of thiazolo[3,2-a]pyrimidinones, demonstrating its utility in creating complex heterocyclic structures. This process involves ring annulation and provides a pathway for developing novel chemical entities (Janardhan et al., 2014).
Antimicrobial and Antitumor Activities
- Antimicrobial and Anticancer Research : Research has been conducted on derivatives of this compound, specifically focusing on their antimicrobial and anticancer properties. This highlights the compound's relevance in the development of new pharmaceutical agents targeting infectious diseases and cancer (Drapak et al., 2020).
Synthesis of Arylidene Compounds
- Preparation of Arylidene Derivatives : The compound is instrumental in synthesizing arylidene compounds from 2-iminothiazolidine-4-one derivatives, showcasing its versatility in organic synthesis and potential applications in designing new molecules with various biological activities (Azeez et al., 2019).
Kinase Inhibitory and Anticancer Activities
- Src Kinase Inhibition and Anticancer Effects : The compound's derivatives have been explored for their Src kinase inhibitory and anticancer activities. These findings are significant for developing targeted cancer therapies (Fallah-Tafti et al., 2011).
Antimicrobial Activity
- Potential as Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Bhoi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a process that involves blocking the biosynthesis of certain bacterial lipids . This mode of action is common among antimicrobial agents that contain the heterocyclic thiazole nucleus .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the biosynthesis of bacterial lipids . By blocking these pathways, the compound inhibits the growth and proliferation of bacterial cells . The downstream effects of this action include the disruption of bacterial cell wall synthesis and function, leading to cell death .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . In addition, the compound has shown antiproliferative activity against the MCF7 cancer cell line . These results suggest that this compound has the potential to be used as a lead compound for the design of new antimicrobial and anticancer drugs .
Action Environment
The action environment of this compound includes the internal environment of bacterial and cancerous cells . Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .
Properties
IUPAC Name |
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNBEYLPYQOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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